3-(4-Iodopyrazol-1-YL)piperidine, hcl
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Description
“3-(4-Iodopyrazol-1-YL)piperidine, hcl” is a chemical compound with the CAS Number: 1393442-38-0 . It has a molecular weight of 313.57 and its IUPAC name is 3-(4-iodo-1H-pyrazol-1-yl)piperidine hydrochloride . It is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12IN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 313.57 . It is typically stored in a refrigerated environment .Scientific Research Applications
Synthesis and Characterization
A related compound, 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, was designed and synthesized as a potential dual antihypertensive agent. These compounds were prepared as free bases and then converted into hydrochloride salts. Solid-state analytical techniques were used to determine the protonation of nitrogen atoms in the piperazine ring of the hydrochloride salts, revealing that both nitrogen atoms were protonated when excess hydrogen chloride was used, whereas only the piperazine nitrogen substituted by aryl was protonated with equimolar hydrogen chloride (Marvanová et al., 2016).
Catalytic Activity and Complex Formation
In the study of palladium(II) pyrazolin-4-ylidenes, 4-iodopyrazolium salts with different substituents were synthesized. These compounds demonstrated significant substituent effects on the formation of pyrazolin-4-ylidene complexes and their catalytic activities in cross-coupling reactions. This highlights the potential of such structures in catalysis and complex formation (Han et al., 2009).
Corrosion Inhibition
Piperine derivatives, including compounds with piperidine structures, were investigated for their potential as corrosion inhibitors on iron surfaces. Theoretical studies and molecular dynamics simulations provided insights into the interaction modes and efficiency of these inhibitors, suggesting applications in protecting metal surfaces against corrosion (Belghiti et al., 2018).
Ligand Design for Receptor Imaging
Isoindol-1-one analogues of arylpiperazine benzamido derivatives were investigated as ligands for 5-HT1A receptors. These compounds, designed to improve in vivo stability, displayed high in vitro binding affinity, suggesting their potential in developing imaging agents for receptor localization and density studies (Zhuang et al., 1998).
Radiofluorination for Imaging
The study on iodonium ylides for no-carrier-added radiofluorination of electron-rich arenes, using 4-(([18F]fluorophenoxy)-phenylmethyl)piperidine NET and SERT ligands as model compounds, demonstrated a promising alternative for preparing complex, electron-rich [18F]fluoroarenes for in vivo imaging purposes (Cardinale et al., 2014).
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPMTOGKIVQIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=C(C=N2)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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